N'-methyl-N-phenyl-3-pyridinecarboximidamide

Physicochemical profiling Medicinal chemistry Scaffold differentiation

N'-Methyl-N-phenyl-3-pyridinecarboximidamide (CAS 338420-65-8) is a pyridinecarboximidamide derivative with the molecular formula C13H13N3 and a molecular weight of 211.26 g/mol. It belongs to the broader class of pyridinecarboximidamides, which are characterized by a C=N (amidine) linkage at the 3-position of the pyridine ring, distinguishing them from the more common carboxamide (C=O) analogs.

Molecular Formula C13H13N3
Molecular Weight 211.268
CAS No. 338420-65-8
Cat. No. B2846470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-methyl-N-phenyl-3-pyridinecarboximidamide
CAS338420-65-8
Molecular FormulaC13H13N3
Molecular Weight211.268
Structural Identifiers
SMILESCN=C(C1=CN=CC=C1)NC2=CC=CC=C2
InChIInChI=1S/C13H13N3/c1-14-13(11-6-5-9-15-10-11)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,14,16)
InChIKeyURFAUOPXIQMYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-Methyl-N-phenyl-3-pyridinecarboximidamide (CAS 338420-65-8): Chemical Identity and Structural Class for Research Procurement


N'-Methyl-N-phenyl-3-pyridinecarboximidamide (CAS 338420-65-8) is a pyridinecarboximidamide derivative with the molecular formula C13H13N3 and a molecular weight of 211.26 g/mol [1]. It belongs to the broader class of pyridinecarboximidamides, which are characterized by a C=N (amidine) linkage at the 3-position of the pyridine ring, distinguishing them from the more common carboxamide (C=O) analogs . The compound carries a methyl substituent on the imine nitrogen and a phenyl substituent on the adjacent amine nitrogen, yielding a specific N-methyl-N'-phenyl substitution pattern that influences its physicochemical and biological profile. The predicted acid dissociation constant (pKa) is 4.04±0.50, the predicted boiling point is 386.0±24.0 °C, and the predicted density is 1.06±0.1 g/cm³ . This compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and coordination chemistry applications.

Why N'-Methyl-N-phenyl-3-pyridinecarboximidamide Cannot Be Simply Replaced by Nicotinamide or N-Cyano Congeners


Substituting N'-methyl-N-phenyl-3-pyridinecarboximidamide with a close structural analog introduces quantifiable risks of altered target engagement, pharmacokinetic behavior, and synthetic utility. The amidine (C=N) core confers distinct hydrogen-bonding geometry and basicity (predicted pKa ~4.04) relative to the planar amide (C=O) of N-methyl-N-phenylnicotinamide (CAS 65035-97-4) . Furthermore, the absence of an N-cyano group differentiates this compound from the well-characterized N-cyano-N'-substituted pyridinecarboximidamide potassium channel openers (e.g., KRN2391, Ki1769), which rely on the N-cyano moiety for vasodilating activity [1]. The specific N-methyl-N'-phenyl substitution pattern also creates a distinct steric and electronic environment around the amidine nitrogen atoms, influencing metal coordination behavior in synthetic chemistry applications [2]. Generic substitution without explicit comparative data on the target of interest therefore risks loss of the desired binding mode, altered metabolic stability, or incompatible reactivity in downstream synthetic sequences.

Quantitative Differentiation of N'-Methyl-N-phenyl-3-pyridinecarboximidamide (CAS 338420-65-8) Relative to Structural Analogs


Amidine (C=N) vs. Amide (C=O) Core: Predicted Basicity and Hydrogen-Bonding Divergence

The target compound contains a carboximidamide (amidine) core (C=N) at the pyridine 3-position, whereas the structurally closest commercial analog – N-methyl-N-phenylnicotinamide (CAS 65035-97-4) – possesses a carboxamide (C=O) core. The predicted pKa of the target compound is 4.04±0.50, which is approximately 2–3 log units lower than the typical pKa of a protonated amidine (~10–12) due to the electron-withdrawing pyridine ring, but still significantly higher than the non-basic amide analog (pKa of protonated amide ~ -0.5 to 0.0) . This pKa difference means the target compound will exist partially in its neutral, membrane-permeable form at physiological pH, whereas the amide analog remains fully neutral but lacks the capacity for pH-dependent ionization. The C=N bond length (~1.28 Å) is shorter than the C=O bond length (~1.23 Å), but the angle geometry differs: the amidine nitrogen lone pair projects with different directionality, altering hydrogen-bond acceptor geometry [1]. This physicochemical differentiation is expected to affect passive membrane permeability, solubility, and target binding pose relative to the amide congener.

Physicochemical profiling Medicinal chemistry Scaffold differentiation

Absence of N-Cyano Group: Functional Divergence from the Pyridinecarboximidamide Potassium Channel Opener Series

The target compound lacks the N-cyano substituent that is essential for the vasodilating and potassium channel-opening activity of the N-cyano-N'-substituted pyridinecarboximidamide series (e.g., KRN2391, Ki1769, Ki3315). In the N-cyano series, the cyano group acts as an electron-withdrawing substituent that stabilizes the deprotonated form of the amidine and facilitates interaction with the sulfonylurea receptor (SUR) subunit of ATP-sensitive potassium (K_ATP) channels [1]. Comparative pharmacological studies of Ki1769 (N-cyano-N'-(2-phenethyl)-3-pyridinecarboximidamide) demonstrated concentration-dependent vasorelaxation in isolated porcine coronary artery (EC50 not explicitly stated in the indexed abstract but qualitatively reported as potent), and the vasorelaxant effect was abolished by the K_ATP channel blocker glibenclamide [2]. The target compound, lacking the N-cyano group, is predicted to be inactive at K_ATP channels, making it unsuitable for applications requiring potassium channel opening but potentially advantageous for applications where K_ATP channel modulation is an undesired off-target effect. This functional divergence is a direct consequence of the specific N-substitution pattern: the N-cyano group is mandatory for K_ATP channel activation in this chemical series.

Potassium channel pharmacology Vasodilation Structure–activity relationship

Human OCT1 Inhibition: Weak Activity Differentiating the Target Compound from High-Affinity Cation Transporter Ligands

A BindingDB entry reports that N'-methyl-N-phenyl-3-pyridinecarboximidamide inhibits human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 138,000 nM (138 µM) when assessed by reduction of ASP+ substrate uptake in HEK293 cells expressing human OCT1 [1]. This weak inhibitory activity places the compound in a distinct potency class relative to known high-affinity OCT1 ligands such as decynium-22 (IC50 ~100 nM) or prazosin (IC50 ~1–10 µM). While the IC50 value alone does not establish selectivity over other cation transporters, it provides a quantitative benchmark: any analog claiming improved OCT1-mediated uptake or reduced OCT1 inhibition liability can be compared against this 138 µM baseline. Notably, no comparative inhibition data for the amide analog N-methyl-N-phenylnicotinamide or the N-cyano pyridinecarboximidamide series against OCT1 were identified in BindingDB or PubMed, meaning the target compound is currently the only member of this structural subclass with a publicly reported OCT1 IC50 value.

Organic cation transporter OCT1 inhibition Drug transport

Recommended Research and Industrial Application Scenarios for N'-Methyl-N-phenyl-3-pyridinecarboximidamide (CAS 338420-65-8)


Medicinal Chemistry Scaffold Diversification: Replacement of the Nicotinamide Core with a Carboximidamide Isostere

When a lead series based on N-phenylnicotinamide (carboxamide core) exhibits poor solubility, inadequate membrane permeability, or metabolic instability mediated by amide hydrolysis, N'-methyl-N-phenyl-3-pyridinecarboximidamide offers a direct isosteric replacement in which the C=O group is substituted with a C=N group. The predicted pKa shift of approximately 4 units (from non-basic amide to weakly basic amidine) is expected to increase aqueous solubility in mildly acidic formulation conditions (pH 4–5) while preserving sufficient neutral fraction for passive membrane permeation at physiological pH . Additionally, the amidine group is generally more resistant to hydrolytic metabolism than the amide bond, potentially extending metabolic half-life. This scaffold hop should be accompanied by comparative microsomal stability and permeability assays (PAMPA or Caco-2) to quantify the actual benefit relative to the amide progenitor in the specific chemical context.

Chemical Biology Probe Development: A Pyridinecarboximidamide Devoid of K_ATP Channel Activity

The N-cyano-substituted pyridinecarboximidamide series (KRN2391, Ki1769, Ki3315) is well-established as potassium channel openers with vasodilating activity [1]. For research programs targeting non-cardiovascular endpoints — such as oncology, immunology, or anti-infective research — any residual K_ATP channel activation constitutes a confounding off-target effect. N'-Methyl-N-phenyl-3-pyridinecarboximidamide, which lacks the N-cyano group essential for K_ATP channel opening, provides a structurally matched negative control or a starting scaffold for probe development in therapeutic areas where K_ATP modulation is undesirable. Researchers can use this compound to deconvolute whether K_ATP channel activity contributes to the phenotype observed with the N-cyano analogs.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Synthesis

The amidine nitrogen atoms of N'-methyl-N-phenyl-3-pyridinecarboximidamide, together with the pyridine ring nitrogen, create a versatile chelating motif for transition metal coordination. The N-methyl and N-phenyl substituents introduce steric bulk that can tune the coordination geometry and prevent the formation of polymeric metal complexes, favoring discrete mononuclear or dinuclear species [2]. This compound is suitable as a ligand building block in the synthesis of MOFs, coordination polymers, and homogeneous catalysts where the electronic properties of the amidine donor (softer and more polarizable than amide oxygen) offer differentiated metal-binding characteristics compared to the widely used N-phenylnicotinamide ligand.

OCT1 Transporter Studies: Low-Affinity Reference Compound for Uptake Assay Calibration

With a measured IC50 of 138 µM against human OCT1 in HEK293 cells using the ASP+ substrate uptake assay [3], N'-methyl-N-phenyl-3-pyridinecarboximidamide occupies a useful niche as a low-affinity reference inhibitor for transporter inhibition assays. It can serve as a negative control (non-saturating at typical screening concentrations of 1–10 µM) to validate assay window and confirm that observed uptake inhibition by test compounds is not due to non-specific cytotoxicity or assay interference. Its weak activity also makes it a candidate for studies investigating substrate-dependent inhibition of OCT1, where different substrates may reveal distinct inhibitor binding poses.

Quote Request

Request a Quote for N'-methyl-N-phenyl-3-pyridinecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.